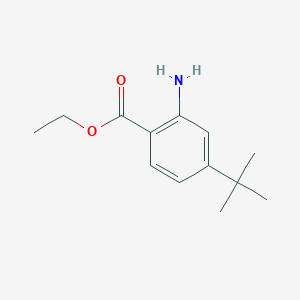

Ethyl 2-amino-4-tert-butylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXUMGHURVUDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-tert-butylbenzoate typically involves the esterification of 2-amino-4-tert-butylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-tert-butylbenzoic acid+ethanolH2SO4Ethyl 2-amino-4-tert-butylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-4-tert-butylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 2-amino-4-tert-butylbenzyl alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-tert-butylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-amino-4-tert-butylbenzoate can be compared with other similar compounds such as:

Ethyl 2-amino-4-methylbenzoate: Lacks the bulky tert-butyl group, which may affect its steric properties and reactivity.

Ethyl 2-amino-4-isopropylbenzoate: Features a smaller isopropyl group, leading to different steric and electronic effects.

Ethyl 2-amino-4-ethylbenzoate: Contains an ethyl group, resulting in distinct chemical behavior.

The uniqueness of Ethyl 2-amino-4-tert-butylbenzoate lies in the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-amino-4-tert-butylbenzoate, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-4-tert-butylbenzoate is an aromatic amine derivative characterized by the following structure:

- Chemical Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

This compound is notable for its structural similarity to other pharmacologically active compounds, which underpins its potential therapeutic applications.

The biological activity of Ethyl 2-amino-4-tert-butylbenzoate is primarily attributed to its ability to interact with specific molecular targets. Research suggests that:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with protein functions in microorganisms.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies indicate that it can suppress the growth of certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Ethyl 2-amino-4-tert-butylbenzoate:

Case Studies

-

Antimicrobial and Anti-inflammatory Studies :

A study investigated the antimicrobial properties of Ethyl 2-amino-4-tert-butylbenzoate against various bacterial strains. Results indicated effective inhibition at concentrations below 100 µM. Additionally, anti-inflammatory assays demonstrated a significant decrease in pro-inflammatory cytokines, suggesting a dual role in combating infections and inflammation. -

Anticancer Efficacy :

In vitro studies on breast cancer cell lines (MCF-7) revealed that Ethyl 2-amino-4-tert-butylbenzoate significantly inhibited cell growth at concentrations between 50 and 100 µM. The mechanism involved apoptosis induction, evidenced by increased levels of apoptotic markers in treated cells . -

Leishmanicidal Activity :

A recent investigation into the compound's effects on Leishmania mexicana showed promising results, with IC50 values below 10 µM. The study highlighted that the compound could disrupt mitochondrial functions in the parasite, leading to its death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.